
L-Valylglycylglycyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valylglycylglycyl-L-cysteine is a peptide compound composed of the amino acids L-valine, glycine, and L-cysteine. This compound is notable for its unique structure, which includes a sulfur-containing cysteine residue. Peptides like this compound are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (L-cysteine) to a solid resin. Subsequent amino acids (glycine and L-valine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), are crucial for obtaining peptides of pharmaceutical grade.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valylglycylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides like DIC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Valylglycylglycyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to the presence of cysteine.
Medicine: Potential therapeutic applications in drug design and delivery, particularly for targeting oxidative stress-related conditions.
Industry: Utilized in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of L-Valylglycylglycyl-L-cysteine is largely influenced by the cysteine residue, which can form disulfide bonds, contributing to the stability and activity of proteins. The peptide can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The formation of disulfide bonds can also play a role in redox signaling pathways, impacting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-Cystine: An oxidized dimer of cysteine, commonly found in proteins.
L-Methionine: Another sulfur-containing amino acid with distinct metabolic roles.
Uniqueness
L-Valylglycylglycyl-L-cysteine is unique due to its specific sequence and the presence of both glycine and cysteine residues. This combination allows for unique structural and functional properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
477530-38-4 |
|---|---|
Formule moléculaire |
C12H22N4O5S |
Poids moléculaire |
334.39 g/mol |
Nom IUPAC |
(2R)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N4O5S/c1-6(2)10(13)11(19)15-3-8(17)14-4-9(18)16-7(5-22)12(20)21/h6-7,10,22H,3-5,13H2,1-2H3,(H,14,17)(H,15,19)(H,16,18)(H,20,21)/t7-,10-/m0/s1 |
Clé InChI |
CAAGGHNKEYKTQT-XVKPBYJWSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
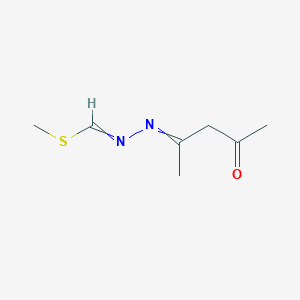
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
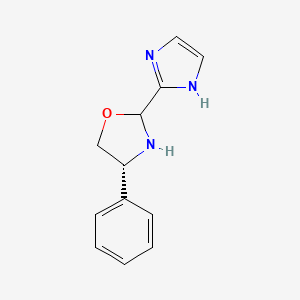

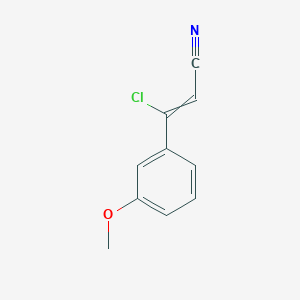
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)
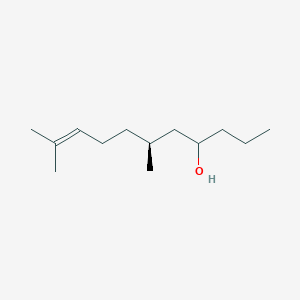
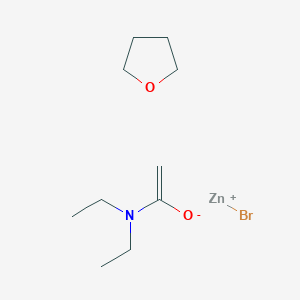

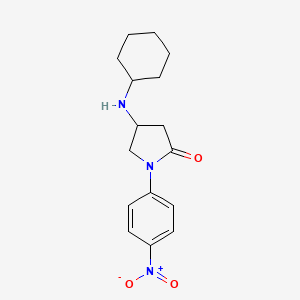
![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)

